

Spectroscopic comparison of Ethyl 4-hydroxyquinoline-2-carboxylate tautomers

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Compound of Interest

Compound Name: Ethyl 4-hydroxyquinoline-2-carboxylate

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A Spectroscopic Showdown: Unmasking the Tautomers of Ethyl 4-hydroxyquinoline-2-carboxylate

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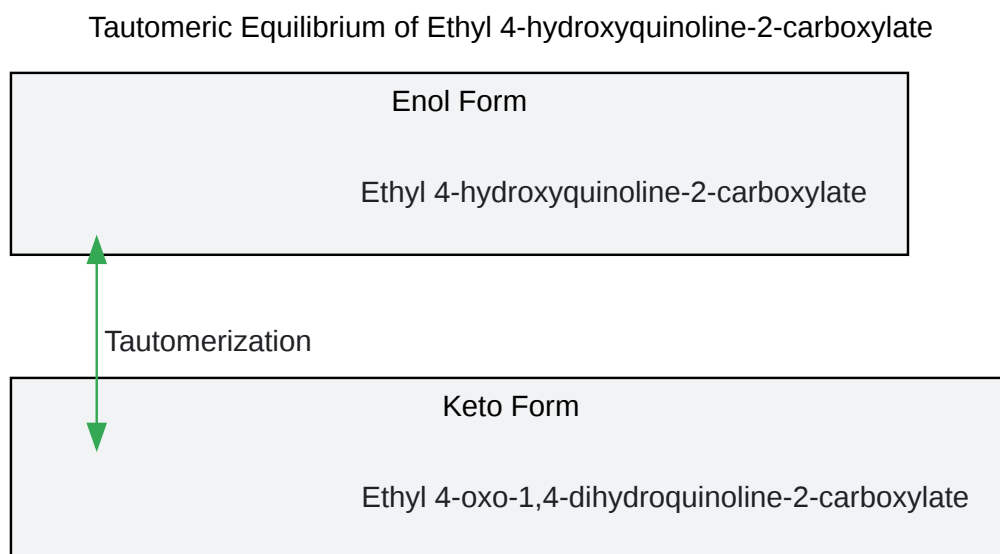
In the intricate world of drug development and chemical research, understanding the nuanced behavior of molecules is paramount. **Ethyl 4-hydroxyquinoline-2-carboxylate**, a key heterocyclic compound, presents a fascinating case of tautomerism, existing in a dynamic equilibrium between its enol (4-hydroxyquinoline) and keto (4-oxo-1,4-dihydroquinoline) forms. This guide provides a detailed spectroscopic comparison of these two tautomers, offering researchers and scientists the critical data and methodologies needed to distinguish and characterize these forms in their work.

The prevalence of one tautomer over the other can significantly influence a compound's physicochemical properties, including its solubility, polarity, and, most importantly, its biological activity. Therefore, a comprehensive understanding of the spectroscopic signatures of each form is essential for medicinal chemistry and materials science applications. In solution and the solid state, the keto form is generally observed to be the predominant tautomer.

Tautomeric Equilibrium

The tautomerization of **Ethyl 4-hydroxyquinoline-2-carboxylate** involves the migration of a proton between the hydroxyl group at the 4-position and the ring nitrogen atom. This

equilibrium is fundamental to the molecule's reactivity and interactions.



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Caption: The tautomeric equilibrium between the enol and keto forms of **Ethyl 4-hydroxyquinoline-2-carboxylate**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the enol and keto tautomers. The data for the keto form is for Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate, while the data for the enol form is based on closely related 4-hydroxyquinoline derivatives due to the predominance of the keto form in most experimental conditions.

¹H NMR Spectroscopy Data

Proton	Enol Form (Predicted, based on analogs)	Keto Form (Experimental, DMSO-d ₆)[1]
N-H	-	~12.00 ppm (br s)
Aromatic-H	7.20 - 8.10 ppm (m)	7.37 - 8.12 ppm (m)
CH ₂ (Ethyl)	~4.40 ppm (q)	4.42 ppm (q)
CH ₃ (Ethyl)	~1.40 ppm (t)	1.39 ppm (t)

¹³C NMR Spectroscopy Data

Carbon	Enol Form (Predicted, based on analogs)	Keto Form (Predicted, based on analogs)
C=O (Ester)	~165 ppm	~164 ppm
C4	~177 ppm (C-OH)	~174 ppm (C=O)
Aromatic-C	110 - 150 ppm	119 - 140 ppm
CH ₂ (Ethyl)	~62 ppm	~61 ppm
CH ₃ (Ethyl)	~14 ppm	~15 ppm

Infrared (IR) Spectroscopy Data

Vibrational Mode	Enol Form (Predicted)	Keto Form (Predicted)
O-H stretch	3400 - 3200 cm ⁻¹ (broad)	-
N-H stretch	-	3200 - 3000 cm ⁻¹
C=O stretch (Keto)	-	~1650 cm ⁻¹
C=O stretch (Ester)	~1700 cm ⁻¹	~1720 cm ⁻¹
C=C/C=N stretch	1620 - 1500 cm ⁻¹	1600 - 1450 cm ⁻¹

UV-Vis Spectroscopy Data

Tautomer	λ_{max} (nm) (Predicted)
Enol Form	Shorter wavelength (~300-330 nm)
Keto Form	Longer wavelength (~340-370 nm)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 14 ppm.
 - Acquisition time: 2-3 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 16-64, depending on sample concentration.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 200 ppm.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.

- Number of scans: 1024 or more, depending on sample concentration.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (DMSO-d₆: $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in each tautomer, paying close attention to the O-H, N-H, and C=O stretching regions.

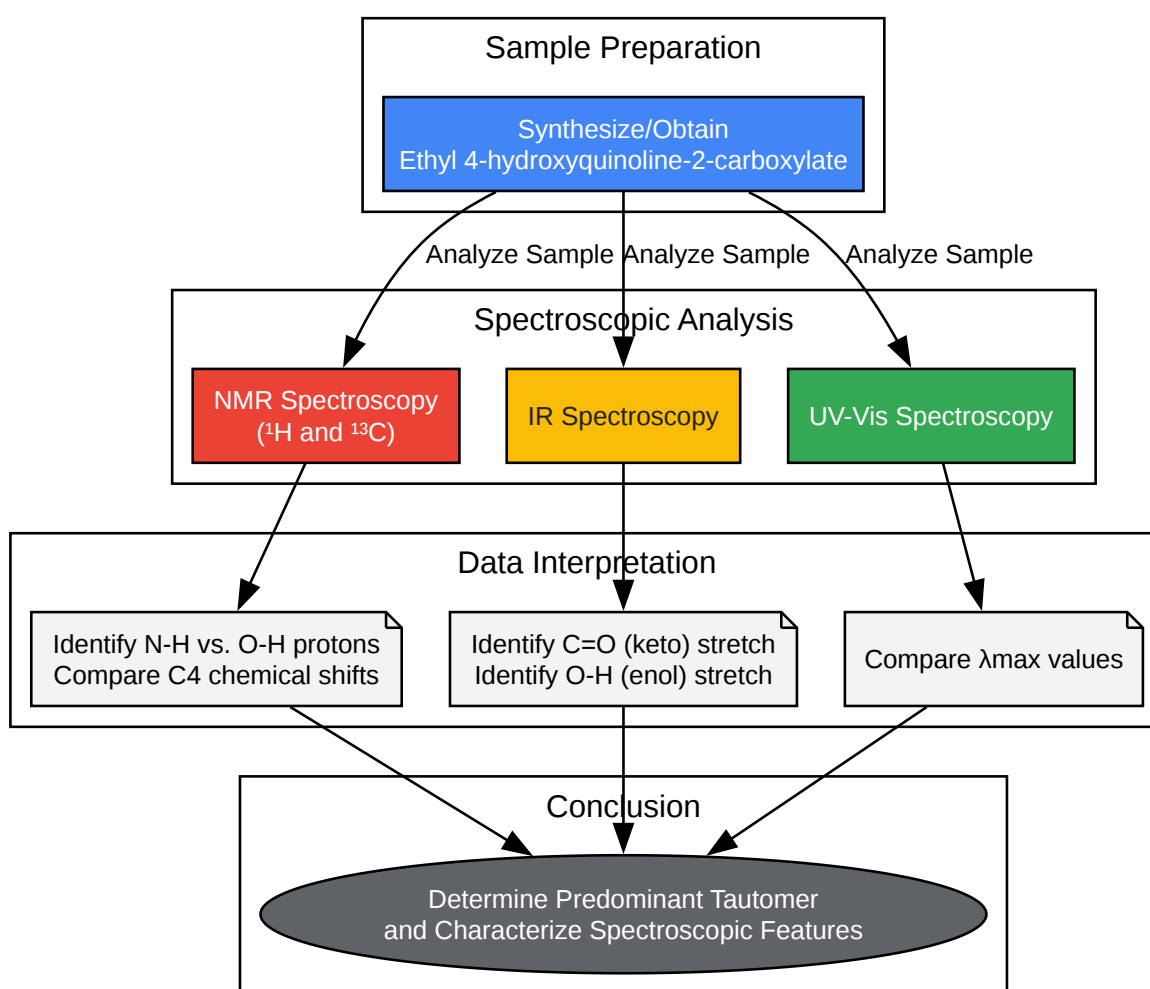
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Instrumentation: Record the UV-Vis absorption spectrum using a double-beam UV-Vis spectrophotometer.
- Parameters:
 - Wavelength range: 200-500 nm.

- Scan speed: Medium.
- Data Analysis: Determine the wavelength of maximum absorption (λ_{max}) for the observed electronic transitions.

Logical Workflow for Tautomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the tautomers.



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Caption: Workflow for the spectroscopic comparison of tautomers.

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References

- 1. C-3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives - PMC [pmc.ncbi.nlm.nih.gov]
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